molecular formula C23H28BrN3O2 B11120531 2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol

2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol

Cat. No.: B11120531
M. Wt: 458.4 g/mol
InChI Key: WXAQGIXWVYLZIT-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the bromophenyl group: This is achieved through a substitution reaction where a bromophenyl group is introduced into the spirocyclic core.

    Addition of the methoxyphenol group:

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield compounds with different functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .

Properties

Molecular Formula

C23H28BrN3O2

Molecular Weight

458.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-9-ethyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-methoxyphenol

InChI

InChI=1S/C23H28BrN3O2/c1-3-27-13-11-23(12-14-27)25-19(16-7-9-17(24)10-8-16)15-20(26-23)18-5-4-6-21(29-2)22(18)28/h4-10,20,26,28H,3,11-15H2,1-2H3

InChI Key

WXAQGIXWVYLZIT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)NC(CC(=N2)C3=CC=C(C=C3)Br)C4=C(C(=CC=C4)OC)O

Origin of Product

United States

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